molecular formula C21H17FN6O3S B2894698 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-01-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2894698
CAS No.: 863458-01-9
M. Wt: 452.46
InChI Key: OMHQKBZXMHDUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative featuring a benzodioxolemethyl group, a fluorobenzyl substituent, and a thioacetamide linker. Its molecular formula is C₂₁H₁₆FN₆O₃S, with a molecular weight of 460.5 g/mol (estimated based on structural analogs). The triazolopyrimidine core (C₅H₃N₅) is a pharmacologically privileged scaffold known for kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3S/c22-15-4-1-13(2-5-15)9-28-20-19(26-27-28)21(25-11-24-20)32-10-18(29)23-8-14-3-6-16-17(7-14)31-12-30-16/h1-7,11H,8-10,12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHQKBZXMHDUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocyclic cores, or biological profiles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Notable Features
Target Compound: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide C₂₁H₁₆FN₆O₃S 460.5 (estimated) - 4-Fluorobenzyl (C₇H₆F)
- Benzodioxolemethyl (C₉H₉O₂)
Triazolo[4,5-d]pyrimidine High lipophilicity; potential kinase inhibition
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide C₁₉H₁₃FN₆O₃S 424.4 - 4-Fluorophenyl (C₆H₄F)
- Benzodioxole (C₇H₅O₂)
Triazolo[4,5-d]pyrimidine Reduced steric bulk; lower molecular weight
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide C₂₀H₁₅ClN₆O₃S 454.9 - 4-Chlorobenzyl (C₇H₆Cl)
- Benzodioxole (C₇H₅O₂)
Triazolo[4,5-d]pyrimidine Increased halogen size; potential enhanced target affinity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide C₂₁H₁₆FN₅O₃S 437.4 - 4-Fluorophenyl (C₆H₄F)
- Pyrazolo[3,4-d]pyrimidine
Pyrazolo[3,4-d]pyrimidine Altered heterocycle electronics; possible solubility differences
N-Benzyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-thiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide C₂₄H₂₃N₅O₃S₂ 517.6 - 4-Ethoxyphenyl (C₈H₉O)
- Thiazolo[4,5-d]pyrimidine
Thiazolo[4,5-d]pyrimidine Thione group (C=S) enhances hydrogen bonding; higher molecular weight

Key Comparative Insights

Replacing fluorine with chlorine (as in ) increases molecular weight by ~30 g/mol and may enhance halogen bonding with biological targets.

Thiazolo[4,5-d]pyrimidine derivatives (e.g., ) incorporate a sulfur atom, which can improve solubility but reduce metabolic stability.

Biological Implications :

  • Analogs with benzothiazole moieties (e.g., ) demonstrate anti-inflammatory and antibacterial activity, suggesting the target compound’s benzodioxolemethyl group may confer similar bioactivity.
  • The thioacetamide linker in all compounds facilitates sulfur-mediated interactions with cysteine residues in enzymes .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can low yields in the final coupling reaction be addressed?

The synthesis involves multi-step reactions, including:

  • Formation of the triazolo[4,5-d]pyrimidine core via cyclization under reflux conditions (e.g., THF at 80°C).
  • Thioacetamide linkage via nucleophilic substitution, requiring anhydrous solvents like DMF and catalysts such as triethylamine.
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Low yields often arise from steric hindrance at the fluorobenzyl substitution site. Optimizing reaction time (e.g., extending to 24 hours) and using a 10% molar excess of the thiolating agent can improve efficiency .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • 1H/13C NMR : Key for verifying the benzo[d][1,3]dioxole methyl group (δ 4.5–5.0 ppm for methylene protons) and fluorobenzyl aromatic protons (δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for confirming the molecular ion peak (expected m/z ~500–520) and detecting impurities .
  • FT-IR : Validates the thioacetamide C=S stretch (~1,150 cm⁻¹) and triazole C-N bonds (~1,350 cm⁻¹) .

Q. What methods are recommended for assessing purity, and how can conflicting HPLC/MS data be resolved?

  • HPLC-DAD : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to detect impurities <0.5%.
  • Contradictions between HPLC and MS data (e.g., unexpected adducts) require orthogonal validation via 2D NMR (e.g., HSQC to confirm connectivity) and elemental analysis .

Q. How does the fluorobenzyl substituent influence solubility, and what formulation strategies mitigate this?

The 4-fluorobenzyl group reduces aqueous solubility due to hydrophobicity. Strategies include:

  • Co-solvent systems (e.g., PEG-400/water mixtures).
  • Salt formation with HCl or sodium acetate to enhance polar interactions .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictory bioactivity data across kinase inhibition assays?

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC50 discrepancies.
  • Selectivity panels : Compare activity against off-target kinases (e.g., EGFR, VEGFR2) to rule out false positives.
  • Cellular assays : Validate target engagement via Western blotting for phosphorylated kinase substrates .

Q. How can computational modeling predict binding modes to ATP-binding pockets, and what validation is required?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., PDB 3POZ) with flexible side-chain sampling.
  • MD simulations (GROMACS) : Assess stability over 100 ns trajectories; validate with mutagenesis (e.g., Ala-scanning of predicted contact residues) .

Q. What strategies address instability in aqueous buffers during pharmacokinetic studies?

  • Lyophilization : Prepare lyophilized powders with trehalose to stabilize the compound.
  • Protection from light : Amber vials prevent photodegradation of the benzodioxole moiety.
  • Buffered solutions : Use phosphate buffer (pH 7.4) with 0.01% ascorbic acid to inhibit oxidation .

Q. How can structure-activity relationship (SAR) studies optimize the triazolo-pyrimidine scaffold?

  • Substitution at C-3 : Replace 4-fluorobenzyl with electron-withdrawing groups (e.g., -CF3) to enhance kinase affinity.
  • Thioacetamide linker : Test methylthio or sulfone analogs to improve metabolic stability.
  • Benzodioxole modifications : Introduce halogens (e.g., Cl) to modulate logP and blood-brain barrier penetration .

Q. What in vitro/in vivo models are suitable for evaluating anti-inflammatory efficacy?

  • In vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 < 1 µM target).
  • In vivo : Murine collagen-induced arthritis models; administer 10 mg/kg orally daily for 14 days. Monitor joint swelling and serum IL-6 levels .

Q. How can scaling up synthesis maintain reproducibility while avoiding exothermic hazards?

  • Batch reactors : Use jacketed reactors with controlled cooling (5°C/min) during exothermic steps (e.g., triazole cyclization).
  • Process analytical technology (PAT) : In-line FT-IR monitors reaction progress to ensure consistent intermediate formation.
  • Quality by design (QbD) : DOE studies optimize solvent ratios and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.